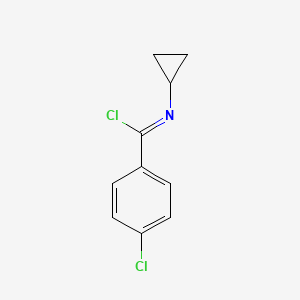

4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

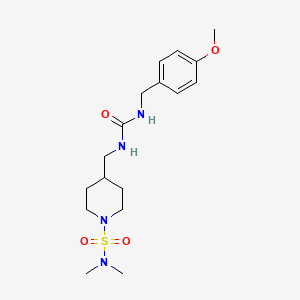

“4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride” is a chemical compound with the CAS number 39887-81-5 . It has a molecular weight of 214.09 and a molecular formula of C10H9Cl2N .

Molecular Structure Analysis

The molecular structure of this compound consists of 10 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom .Scientific Research Applications

Ring-opening and Halogenation Reactions

- Ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes with iodobenzene dichloride leads to products bearing chlorine atoms. This demonstrates the reactivity of cyclopropyl groups in halogenation reactions, which can be applied in synthesizing complex molecules with precise chlorination patterns (Garve et al., 2014).

Reactions with Fluorinated Benzenes

- The interaction of N-(pentafluorophenyl)carbonimidoyl dichloride with fluorinated benzenes in the presence of AlCl3 showcases the compound's role in facilitating the formation of imidoyl chlorides and azomethines. Such reactions are critical for developing novel organic compounds with potential applications in materials science and pharmaceuticals (Petrova et al., 2002).

Aryl Bond Cleavages

- Studies on aryl carbon-chlorine (Ar-Cl) and aryl carbon-fluorine (Ar-F) bond cleavages by rhodium porphyrins highlight the potential of 4-chloro-N-cyclopropylbenzene-1-carbonimidoyl chloride in facilitating selective bond cleavage, which is crucial for the degradation of persistent organic pollutants and the synthesis of organic compounds (Qian et al., 2015).

Advanced Oxidation Processes

- The effects of chloride ion on degradation of azo dyes by sulfate radical-based advanced oxidation processes indicate the role of chlorinated compounds in environmental remediation technologies. This study implies that chlorinated compounds like this compound could be used to enhance the degradation of pollutants (Yuan et al., 2011).

Properties

IUPAC Name |

4-chloro-N-cyclopropylbenzenecarboximidoyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2N/c11-8-3-1-7(2-4-8)10(12)13-9-5-6-9/h1-4,9H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSRZEWMXHWXCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N=C(C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Ethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2957469.png)

![N-[(2-Ethoxypyridin-3-yl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2957470.png)

![Methyl 3-[(4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2957473.png)

![Benzyl 2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B2957475.png)

![Tert-butyl (1S,5R,6R)-6-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2957476.png)

![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)

![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2957483.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)